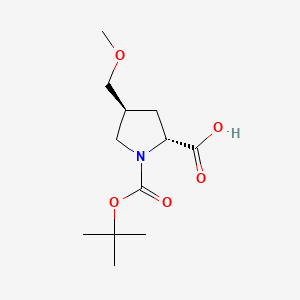
(2R,4S)-1-Tert-butoxycarbonyl-4-(methoxymethyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4S)-1-Tert-butoxycarbonyl-4-(methoxymethyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic synthesis and medicinal chemistry. This compound is often used as a building block in the synthesis of various pharmaceuticals and biologically active molecules due to its unique stereochemistry and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-1-Tert-butoxycarbonyl-4-(methoxymethyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Protection: The amino group of the pyrrolidine is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
Methoxymethylation: The protected pyrrolidine undergoes methoxymethylation to introduce the methoxymethyl group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-1-Tert-butoxycarbonyl-4-(methoxymethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(2R,4S)-1-Tert-butoxycarbonyl-4-(methoxymethyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2R,4S)-1-Tert-butoxycarbonyl-4-(methoxymethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The pathways involved may include inhibition or activation of enzymes, receptor binding, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- (2R,4S)-1-Tert-butoxycarbonyl-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid
- (2R,4S)-1-Tert-butoxycarbonyl-4-(methyl)pyrrolidine-2-carboxylic acid
- (2R,4S)-1-Tert-butoxycarbonyl-4-(ethyl)pyrrolidine-2-carboxylic acid
Uniqueness
(2R,4S)-1-Tert-butoxycarbonyl-4-(methoxymethyl)pyrrolidine-2-carboxylic acid is unique due to its methoxymethyl group, which provides distinct reactivity and steric properties compared to similar compounds. This uniqueness makes it valuable in the synthesis of specific pharmaceuticals and biologically active molecules.
Properties
Molecular Formula |
C12H21NO5 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
(2R,4S)-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-8(7-17-4)5-9(13)10(14)15/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m0/s1 |
InChI Key |
OHPUCEUCBHBIAW-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)COC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)glycine](/img/structure/B12441300.png)
![[(3S,10R,16S)-16-acetyloxy-10-(acetyloxymethyl)-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6-methyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate](/img/structure/B12441305.png)

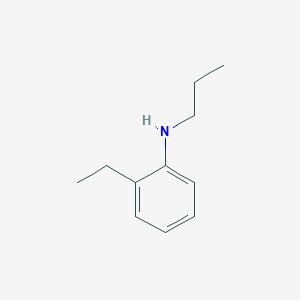

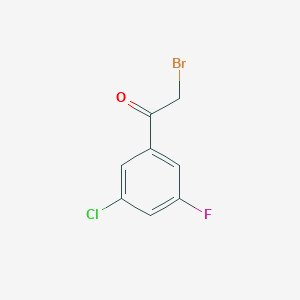
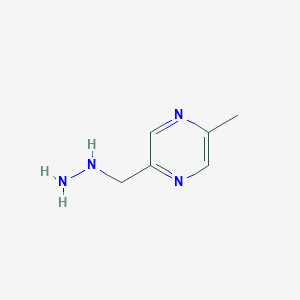
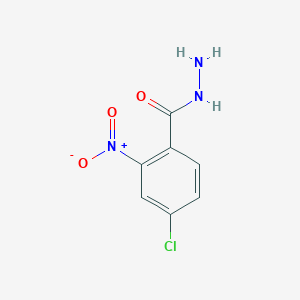
![1-Boc-4-[(2-fluoro-phenylamino)-methyl]-piperidine](/img/structure/B12441335.png)

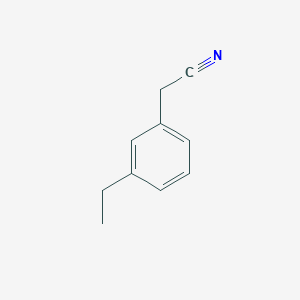
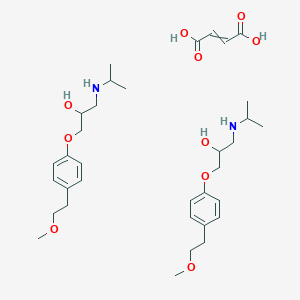
![N-(exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl) trifluoroacetamide](/img/structure/B12441365.png)

